molecular formula C19H23FN4O2 B2881723 N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226447-34-2

N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2881723
CAS No.: 1226447-34-2
M. Wt: 358.417
InChI Key: DIHDYSAPDJCJAJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 2-fluorophenyl group and a 4-methylpiperidin-1-yl substitution on the pyrimidine ring. Its molecular formula is C₂₀H₂₄FN₄O₂, with a molecular weight of 380.43 g/mol (calculated from IUPAC name in ).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13-7-9-24(10-8-13)19-21-14(2)11-18(23-19)26-12-17(25)22-16-6-4-3-5-15(16)20/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHDYSAPDJCJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure composed of several functional groups that contribute to its biological activity. The IUPAC name is this compound. Its molecular formula is C19H22FN4O2C_{19}H_{22}FN_4O_2, with a molecular weight of 364.40 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It may act as an antagonist or inverse agonist at certain receptors, influencing neurotransmitter systems.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

Biological Activity Data Summary

Activity Type Details
Anticancer Activity Induces apoptosis in MCF cell lines; suppresses tumor growth in vivo studies .
Enzyme Inhibition Demonstrated inhibition of cyclooxygenase (COX) enzymes, with IC50 values indicating significant potency.
Neuropharmacological Effects Modulates serotonin receptors, showing potential for treating psychiatric disorders .

Case Studies

  • Anti-Cancer Efficacy :
    A study evaluated the anti-cancer effects of this compound on MCF7 breast cancer cells. Results showed an IC50 value of approximately 25 μM, indicating a notable cytotoxic effect. Flow cytometry analysis confirmed increased apoptosis rates correlating with drug concentration over time .
  • Inflammation and Pain Models :
    In models of inflammation, the compound exhibited significant COX inhibition with an IC50 of 3.11 μM for COX-2, demonstrating its potential as an anti-inflammatory agent. This suggests that it could be developed further for pain management therapies.
  • Psychiatric Disorders :
    The compound's interaction with serotonin receptors was investigated using behavioral assays in rodents. It showed promise as a treatment for anxiety and depression by reducing hyperactivity induced by NMDA receptor antagonists, which may have implications for developing new antidepressants .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ in substituents on the phenyl ring and pyrimidine-linked piperidine. Key examples include:

Compound Name Substituent (R) Piperidine Substitution Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-fluorophenyl 4-methylpiperidin-1-yl C₂₀H₂₄FN₄O₂ 380.43 Enhanced metabolic stability due to fluorine; moderate lipophilicity
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide () 5-chloro-2-methylphenyl 4-methylpiperidin-1-yl C₂₀H₂₅ClN₄O₂ 388.9 Chlorine increases molecular weight and lipophilicity; potential for altered pharmacokinetics
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide () 2-(trifluoromethyl)phenyl Piperidin-1-yl (no methyl) C₂₀H₂₂F₃N₄O₂ 410.41 Trifluoromethyl group enhances lipophilicity and electron-withdrawing effects; reduced steric hindrance from unsubstituted piperidine
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () 3-chloro-4-fluorophenyl N/A (naphthalene substituent) C₁₉H₁₄ClFNO 334.77 Bulky naphthalene group increases steric bulk; distinct binding profile

Key Observations :

  • Fluorine vs. Chlorine/Trifluoromethyl : The target compound’s 2-fluorophenyl group balances metabolic stability and moderate lipophilicity compared to chlorine (higher weight) or trifluoromethyl (higher lipophilicity) .
  • Piperidine Substitution : The 4-methylpiperidin-1-yl group in the target compound likely improves solubility and target engagement compared to unsubstituted piperidine () or alternative substitutions (e.g., 3-methylpiperidine in ) .

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